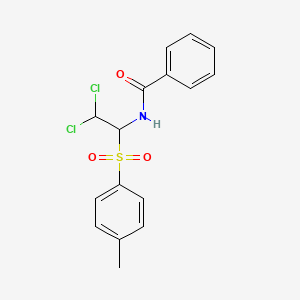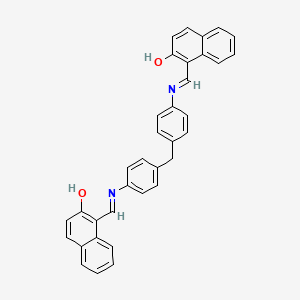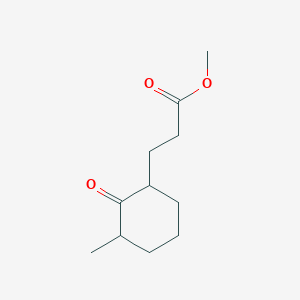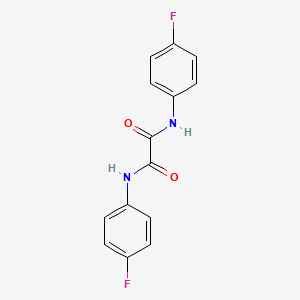
N-(2,2-Dichloro-1-(toluene-4-sulfonyl)-ethyl)-benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2-Dichloro-1-(toluene-4-sulfonyl)-ethyl)-benzamide is a chemical compound with the molecular formula C14H17Cl2NO3S. This compound is known for its unique structure, which includes a dichloroethyl group, a toluene-4-sulfonyl group, and a benzamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dichloro-1-(toluene-4-sulfonyl)-ethyl)-benzamide typically involves the reaction of 2,2-dichloroethylamine with toluene-4-sulfonyl chloride, followed by the introduction of a benzamide group. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
N-(2,2-Dichloro-1-(toluene-4-sulfonyl)-ethyl)-benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichloroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
科学研究应用
N-(2,2-Dichloro-1-(toluene-4-sulfonyl)-ethyl)-benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(2,2-Dichloro-1-(toluene-4-sulfonyl)-ethyl)-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
相似化合物的比较
Similar Compounds
- N-(2,2-Dichloro-1-(toluene-4-sulfonyl)-vinyl)-3-methyl-butyamide
- N-(2,2-Dichloro-1-(toluene-4-sulfonyl)-vinyl)-benzamide
Uniqueness
N-(2,2-Dichloro-1-(toluene-4-sulfonyl)-ethyl)-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications.
属性
分子式 |
C16H15Cl2NO3S |
|---|---|
分子量 |
372.3 g/mol |
IUPAC 名称 |
N-[2,2-dichloro-1-(4-methylphenyl)sulfonylethyl]benzamide |
InChI |
InChI=1S/C16H15Cl2NO3S/c1-11-7-9-13(10-8-11)23(21,22)16(14(17)18)19-15(20)12-5-3-2-4-6-12/h2-10,14,16H,1H3,(H,19,20) |
InChI 键 |
CJZOBOWELAGYFG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C(Cl)Cl)NC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]-](/img/structure/B11958865.png)

